(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a cyano group, dichlorophenyl, and propan-2-ylphenyl moieties, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Enamide Backbone: The initial step involves the reaction of 2,4-dichlorobenzonitrile with 4-isopropylbenzaldehyde under basic conditions to form the corresponding enamine intermediate.
Cyclization and Functionalization: The enamine intermediate undergoes cyclization and further functionalization to introduce the cyano group and complete the formation of the enamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification Techniques: Employing advanced purification methods like recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the propan-2-yl group, resulting in different chemical properties.
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide: Contains a methyl group instead of a propan-2-yl group, affecting its reactivity and applications.
Uniqueness
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)9-15(11-22)19(24)23-18-8-7-16(20)10-17(18)21/h3-10,12H,1-2H3,(H,23,24)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJLNFDKDKMGT-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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